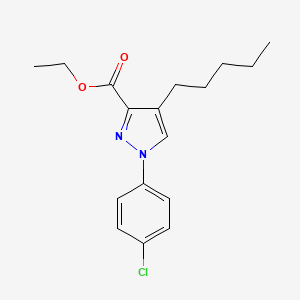

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)-4-pentylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c1-3-5-6-7-13-12-20(15-10-8-14(18)9-11-15)19-16(13)17(21)22-4-2/h8-12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDWLEOTVAZJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855706 | |

| Record name | Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93722-69-1 | |

| Record name | Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Formation via Condensation of Hydrazines with β-Diketones or β-Ketoesters

According to patent literature and synthetic studies on pyrazole derivatives:

A common approach is the reflux of 4-chlorophenyl hydrazine hydrochloride with a β-diketone or β-ketoester bearing the pentyl substituent in an alcoholic solvent (e.g., ethanol) to form the pyrazole ring with regioselectivity controlled by reaction conditions.

For example, in the preparation of substituted pyrazolyl benzenesulfonamides (structurally related compounds), 4-chlorophenyl hydrazine hydrochloride is reacted with diketones in ethanol under reflux for extended periods (typically 15–18 hours), followed by isolation and purification.

The pentyl substituent can be introduced via the diketone precursor, such as a 1,3-diketone with a pentyl group at the appropriate position, ensuring the 4-position substitution on the pyrazole ring after cyclization.

Esterification and Carboxylate Group Introduction

The ethyl ester at the 3-position can be introduced by starting with ethyl 1,3-diketones or by esterification of the carboxylic acid intermediate formed after pyrazole ring closure.

Hydrolysis of pyrazole esters under basic or acidic conditions followed by re-esterification is a known method to obtain high-purity ethyl esters.

For example, hydrolysis of 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate esters under basic conditions yields the corresponding carboxylic acids, which can be converted back to esters via acid chloride intermediates and subsequent reaction with ethanol.

Regioselective Control Using Hydrazine Derivatives and Enones

Recent research shows that using arylhydrazine hydrochlorides with trichloromethyl enones as starting materials allows regioselective synthesis of 1-substituted-3-carboxyalkyl pyrazoles.

The reaction proceeds under reflux in alcohol solvents, with the nature of the hydrazine controlling regioselectivity, yielding pyrazoles substituted at the 1-position with aryl groups (such as 4-chlorophenyl) and carboxyalkyl groups at the 3-position.

This one-pot, three-component reaction can achieve moderate to excellent yields (37–97%) and is applicable to various substituted pyrazoles.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Preparation of β-diketone with pentyl substituent | Synthesis or purchase of 1,3-diketone bearing pentyl group | Starting material for pyrazole ring formation | — |

| 2. Pyrazole ring formation | 4-chlorophenyl hydrazine hydrochloride (1 equiv), β-diketone (1 equiv), ethanol, reflux 15–18 h | Condensation to form pyrazole core | 85–95% yield, high purity |

| 3. Esterification (if needed) | Hydrolysis under basic conditions (NaOH in water/ethanol), acid chloride formation (SOCl2), reaction with ethanol | Conversion of acid to ethyl ester | 90–98% yield |

| 4. Purification | Column chromatography (silica gel, hexanes/ethyl acetate) | Isolation of pure this compound | >95% purity by HPLC |

Analytical and Yield Data from Research

| Parameter | Data |

|---|---|

| Reaction temperature | Room temperature to reflux (78–90 °C) |

| Reaction time | 15–18 hours for ring closure |

| Yield range | 85–98% depending on step |

| Purity (HPLC) | 92–98% |

| Structural confirmation | NMR (^1H and ^13C), GC, HPLC, SCXRD (where applicable) |

Research Findings and Notes

The regioselectivity of pyrazole formation is influenced by the hydrazine salt form and the nature of the diketone or enone precursor.

Using arylhydrazine hydrochlorides yields predominantly 1,3-substituted pyrazoles, which is consistent with the structure of this compound.

Hydrolysis and re-esterification steps must be carefully controlled to avoid decomposition or side reactions.

The use of environmentally friendly solvents and mild conditions is an ongoing research focus to optimize safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Pharmacological Applications

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

- Anti-inflammatory Activity : Studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Potential : Research indicates that pyrazole compounds can induce apoptosis in cancer cells. Preliminary studies on this compound have shown promise in inhibiting tumor growth in vitro, warranting further investigation into its mechanism of action and efficacy against various cancer types.

Agrochemical Applications

The compound's structure suggests potential herbicidal or fungicidal properties.

- Herbicidal Activity : this compound may function as a selective herbicide, targeting specific weed species while minimizing damage to crops.

- Fungicidal Properties : There is ongoing research into the effectiveness of similar pyrazole derivatives in controlling fungal pathogens in agriculture, suggesting that this compound could be developed into a fungicide.

Material Science Applications

The unique chemical structure of this compound opens avenues for applications in material science.

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute evaluated the cytotoxicity of this compound against breast cancer cell lines. The findings revealed that the compound induced apoptosis and reduced cell viability significantly, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, chain lengths, and functional groups, which significantly influence their physicochemical and biological properties. Key comparisons include:

a. Substituent Position and Type

- Position 1 : The 4-chlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide) , which increases steric hindrance and electron-withdrawing effects.

- Position 4 : The pentyl chain enhances lipophilicity compared to methyl (e.g., Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) or trifluoromethyl groups (e.g., Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) , altering solubility and membrane permeability.

- Position 3 : The ethyl ester group is a common feature, but substitutions like carbohydrazide (e.g., compounds in ) introduce hydrogen-bonding capacity, affecting reactivity and target binding .

b. Functional Group Variations

- Ester vs.

- Halogen Effects : Fluorine or chlorine atoms at aromatic positions modulate electronic properties and metabolic stability; for example, 2,4-difluorophenyl derivatives () may exhibit enhanced bioavailability over chlorinated analogs .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Structural and Crystallographic Insights

Crystallographic studies using tools like SHELX and Mercury CSD reveal that substituents profoundly impact molecular packing and intermolecular interactions:

- Pentyl Chain Effects : The flexible pentyl chain in the target compound likely induces disordered crystal packing compared to rigid groups like sulfonyl or trifluoromethyl, as seen in related structures .

- Chlorophenyl Interactions : The 4-chlorophenyl group participates in halogen bonding or C–H···Cl interactions, stabilizing crystal lattices .

- Validation Practices : Structure validation protocols (e.g., PLATON ) ensure accuracy in bond lengths and angles, critical for comparing derivatives.

Biological Activity

Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate, a compound within the pyrazole family, has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 320.81 g/mol

- CAS Number : 93722-69-1

The compound features a pyrazole core substituted with a 4-chlorophenyl group and a pentyl chain, which may influence its biological activity through steric and electronic effects.

Research indicates that compounds in the pyrazole class often exhibit diverse biological activities, including:

- Anticancer Activity : Pyrazoles have been studied for their ability to inhibit tumor growth. The presence of electron-withdrawing groups (like chlorine) on the aromatic ring is crucial for enhancing activity against various cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating pathways involved in inflammatory responses.

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound's IC values were measured to evaluate its potency:

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.48 |

| HCT-116 (colon cancer) | 0.78 |

| A549 (lung cancer) | 0.19 |

These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Anti-inflammatory Effects

In vitro studies have indicated that this pyrazole derivative can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Case Studies

- Breast Cancer Model : In a recent study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity and altered cell cycle progression .

- Inflammatory Response : Another investigation assessed the compound's ability to modulate inflammatory markers in a lipopolysaccharide (LPS)-induced model. Results showed a marked decrease in TNF-alpha and IL-6 levels, indicating potential therapeutic applications for chronic inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation and cyclization. A one-pot Biginelli reaction is frequently employed, utilizing aromatic aldehydes, ethyl acetoacetate, and thioureas or isoxazolyl thioureas as precursors. For example, thiourea derivatives react with ethyl acetoacetate and 4-chlorobenzaldehyde under acidic conditions (e.g., HCl or acetic acid) to form intermediate tetrahydropyrimidines, which are subsequently cyclized with nucleophiles like 3-amino-5-methylisoxazole. Optimizing reaction temperature (80–100°C), solvent choice (DMF or ethanol), and catalyst (e.g., K₂CO₃) can enhance yields to >70% .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer: Structural confirmation relies on a combination of techniques:

- X-ray crystallography resolves the crystal lattice parameters (e.g., triclinic system, space group P1) and bond angles (e.g., C–C bond lengths ≈1.35–1.48 Å) .

- NMR spectroscopy (¹H and ¹³C) identifies substituent environments, such as the 4-chlorophenyl proton signals at δ 7.2–7.5 ppm and the ethyl ester carbonyl at ~170 ppm in ¹³C NMR .

- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ and C–Cl at ~750 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring and aromatic groups influence physicochemical properties and biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance metabolic stability by reducing oxidative degradation .

- Alkyl chain length (e.g., pentyl vs. methyl) impacts lipophilicity (logP values), with longer chains increasing membrane permeability but potentially reducing solubility .

- Substituent positioning (e.g., para vs. meta on the phenyl ring) alters binding affinity to targets like cannabinoid receptors, as shown in analogs with trifluoromethyl or methoxy groups .

Q. What strategies resolve contradictions in pharmacological data across different assay systems?

Methodological Answer: Discrepancies in IC₅₀ values or efficacy often arise from:

- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can modulate compound solubility and target interactions. Standardizing protocols (e.g., fixed DMSO ≤0.1%) minimizes artifacts .

- Impurity interference : HPLC or LC-MS purity checks (≥95%) ensure observed activity stems from the parent compound, not byproducts .

- Cell-line specificity : Comparative studies in primary vs. immortalized cells clarify target selectivity .

Q. What advanced analytical methods ensure high purity and batch-to-batch consistency?

Methodological Answer:

- HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) quantifies impurities (<5%) and confirms retention time reproducibility .

- LC-MS/MS identifies trace byproducts (e.g., de-esterified derivatives) via molecular ion peaks (e.g., m/z 349 for the parent compound) .

- Elemental analysis validates stoichiometry (C, H, N, Cl within ±0.4% of theoretical values) .

Q. How are computational methods applied to predict biological interactions and ADMET properties?

Methodological Answer:

- Molecular docking (AutoDock Vina, Schrödinger) models binding to targets like cyclooxygenase-2, leveraging crystallographic data for receptor-ligand alignment .

- QSAR models correlate substituent descriptors (e.g., Hammett σ) with logP and bioavailability, predicting ADMET profiles (e.g., BBB permeability) .

- MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, validating docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.